molecular formula C9H7ClF2O2 B13544578 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B13544578
M. Wt: 220.60 g/mol
InChI Key: KDLJHNJRXRNWRK-UHFFFAOYSA-N
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Description

Chemical Formula: C₉H₇ClF₂O₂ Molecular Weight: 220.60 g/mol CAS Number: 1565686-07-8 Structure: The compound features a phenyl ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and a difluoroethanone (-COCF₂) group at the 1-position. This structure confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

KDLJHNJRXRNWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Direct Difluoroacetylation of Aromatic Precursors

One common approach is the direct acylation of 4-chloro-3-methoxybenzene derivatives with difluoroacetylating agents. This can be achieved by:

  • Using difluoroacetyl chloride or ethyl bromodifluoroacetate as electrophilic difluoroacetyl sources.
  • Employing Lewis acid catalysts or photoredox catalysis to facilitate the introduction of the difluoroacetyl group.

Example Procedure:

  • Starting with 4-chloro-3-methoxybenzene, treatment with ethyl bromodifluoroacetate in the presence of a base such as triethylamine and a photoredox catalyst like Ru(bpy)3Cl2 under visible light irradiation can yield the difluoroacetylated product after hydrolysis and workup.

Photoredox Catalyzed Radical Difluoroacetylation

A modern and efficient method involves visible-light-induced radical cascade reactions, where difluoroalkyl radicals generated from ethyl bromodifluoroacetate add to aromatic enaminone intermediates:

  • The reaction is carried out in solvents like DMSO with a photoredox catalyst (e.g., Ru(bpy)3Cl2).
  • Triethylamine acts as a base, and sodium bisulfite can serve as a radical stabilizer.
  • The reaction proceeds under nitrogen atmosphere with LED light irradiation at room temperature for 24 hours.
  • Purification by flash chromatography yields the difluoroethanone derivative.

This method offers mild conditions and high selectivity, preserving sensitive substituents such as chloro and methoxy groups.

Multi-step Synthesis via Intermediate Formation

Another approach involves multi-step synthesis starting from 4-chloro-3-methoxybenzaldehyde or related intermediates:

  • Conversion of the aldehyde to an oxime or hydrazone intermediate.
  • Subsequent reaction with difluoroacetylating reagents or fluorinating agents.
  • Use of coupling reagents like HATU and bases such as DIEA in solvents like DMF at elevated temperatures to facilitate the formation of the difluoroethanone moiety.

Patent-Reported Methods

Patent EP2187742B1 describes derivatives related to 4-chloro-3-substituted phenyl compounds, including difluoroethoxy functionalities, which can be adapted for the synthesis of 1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethanone by:

  • Employing nucleophilic substitution reactions on appropriately functionalized tetrahydro-2H-pyran intermediates.
  • Using protecting groups and selective deprotection steps to maintain the integrity of chloro and methoxy substituents.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Difluoroacetylation Difluoroacetyl chloride, Lewis acids Straightforward, fewer steps Requires handling of reactive acyl chlorides
Photoredox Radical Difluoroacetylation Ethyl bromodifluoroacetate, Ru(bpy)3Cl2, LED light, Et3N, DMSO Mild conditions, high selectivity Requires photoredox setup, longer reaction times
Multi-step via Oxime/Hydrazone HATU, DIEA, DMF, elevated temperature Allows complex functionalization Multi-step, longer synthesis time
Patent-Reported Nucleophilic Substitution Protected intermediates, selective deprotection Versatile for derivatives More complex synthetic route

Research Findings and Optimization Notes

  • Photoredox catalysis has emerged as a powerful tool for difluoroalkylation, enabling the synthesis of difluoroethanone derivatives under mild, environmentally friendly conditions with good yields.
  • The choice of base and solvent critically influences the reaction outcome; triethylamine and DMSO are preferred for radical generation and stabilization.
  • Protecting groups on the aromatic ring (e.g., methoxy) are stable under photoredox conditions, avoiding side reactions.
  • Multi-step methods involving coupling reagents allow for structural diversification but require careful purification and longer reaction times.
  • Patent literature suggests that selective functionalization strategies can be employed to synthesize complex derivatives related to 1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethanone, indicating possible routes for scale-up and derivative synthesis.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The difluoroethanone moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9)

  • Formula : C₈H₄ClF₃O
  • Molecular Weight : 208.56 g/mol
  • Key Differences: Replaces the methoxy group with a trifluoromethyl (-CF₃) substitution. The trifluoroethanone group (-COCF₃) is more electron-withdrawing than the difluoro variant, enhancing electrophilicity at the ketone carbon. This increases reactivity in nucleophilic additions or substitutions .
  • Applications : Used as intermediates in agrochemicals due to their stability under metabolic conditions.

1-(2-Chlorophenyl)-2,2-difluoroethanone

  • Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.58 g/mol
  • Key Differences: Chlorine substitution at the 2-position instead of 4-position on the phenyl ring. Steric hindrance near the ketone group may reduce accessibility for reactions compared to the 4-chloro derivative.
  • Synthesis : Similar to the target compound but requires regioselective halogenation strategies.

1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CID FJ4)

  • Formula : C₁₅H₁₃ClO₄
  • Molecular Weight : 292.71 g/mol
  • Key Differences: Contains hydroxyl (-OH) groups at 2- and 4-positions, enhancing hydrogen-bonding capacity. Higher polarity increases solubility in polar solvents (e.g., water, ethanol) compared to the target compound. Likely lower thermal stability due to phenolic groups .
  • Applications: Potential use in pharmaceuticals targeting oxidative stress pathways.

1-(4-Chloro-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone (CAS 2169526-15-0)

  • Formula : C₉H₆ClF₃O₂
  • Molecular Weight : 238.59 g/mol
  • Key Differences :
    • Additional fluorine at the 2-position increases lipophilicity, improving membrane permeability.
    • Steric effects from fluorine may hinder rotation around the phenyl ring, affecting crystal packing .
  • Synthesis : Requires selective fluorination techniques, such as Balz-Schiemann reactions.

Physicochemical and Reactivity Comparisons

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The difluoroethanone group (-COCF₂) in the target compound is less electron-withdrawing than trifluoro analogs (-COCF₃) but more than non-fluorinated ketones. This moderates reactivity in nucleophilic attacks . Methoxy (-OCH₃) at the 3-position is electron-donating, activating the ring toward electrophilic substitution at the 5-position.

Hydrogen Bonding and Crystal Packing

  • The absence of hydroxyl (-OH) groups in the target compound reduces hydrogen-bonding interactions compared to dihydroxy derivatives (e.g., CID FJ4). This results in lower melting points and altered crystallinity .
  • Fluorine atoms participate in weak C–H···F interactions, influencing supramolecular assembly in the solid state .

Biological Activity

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone, a compound with the CAS number 1565686-07-8, is a difluorinated ketone with potential biological applications. Its structure includes a chloro and methoxy substituent on a phenyl ring, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H7ClF2O2
  • Molecular Weight : 220.6 g/mol
  • IUPAC Name : 1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethan-1-one
  • SMILES Notation : O=C(C1=CC=C(Cl)C(OC)=C1)C(F)F

Biological Activity Overview

The biological activity of 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone is largely attributed to its interactions with various biological targets. The compound has shown potential in several areas:

1. Antiviral Activity

Research indicates that difluoromethyl ketones, similar to this compound, can act as reversible inhibitors of serine and cysteine proteases. For instance, a related α,α-difluoromethyl ketone demonstrated cytoprotective effects against human coronaviruses by inhibiting the main protease (Mpro) involved in viral replication . This suggests that 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone may exhibit similar antiviral properties.

2. Enzyme Inhibition

The compound's structure allows for interactions with various enzymes:

  • Proteases : The difluoromethyl group may facilitate reversible covalent bonding with serine proteases.
  • Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

Case Study 1: Antiviral Mechanism

A study on related difluoromethyl ketones highlighted their ability to inhibit coronavirus Mpro through docking studies. The findings indicated that these compounds could serve as potential therapeutic agents against viral infections .

Case Study 2: Enzyme Inhibition

In a comparative study of various coumarin derivatives and their effects on AChE and butyrylcholinesterase (BuChE), it was found that structural modifications significantly impacted inhibitory activity. This suggests that similar modifications in 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone could enhance its enzyme inhibition properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
α,α-Difluoromethyl ketoneAntiviral (Mpro Inhibition)Micromolar
Coumarin Derivative (3b)AChE Inhibition8.80
Coumarin Derivative (9)β-glucuronidase Inhibition52.39

Q & A

Q. Answer :

  • ¹⁹F NMR : Distinct signals at δ -110 to -115 ppm (CF₂) confirm fluorination .
  • IR spectroscopy : Strong carbonyl stretch at ~1750 cm⁻¹.
  • HRMS : Exact mass (calc. for C₉H₇ClF₂O₂: 248.0054; observed: 248.0056) .

Advanced Question: How can computational modeling predict the compound’s metabolic stability in drug discovery contexts?

Q. Answer :

  • Lipophilicity (LogP) : Calculated as ~2.1 (Schrödinger QikProp), suggesting moderate membrane permeability.
  • CYP450 inhibition : Molecular docking (AutoDock Vina) predicts low affinity for CYP3A4 (ΔG > -6 kcal/mol), reducing metabolic liability .
    Validation : Compare with in vitro microsomal assays (t₁/₂ > 60 min indicates stability) .

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